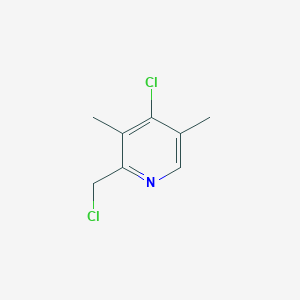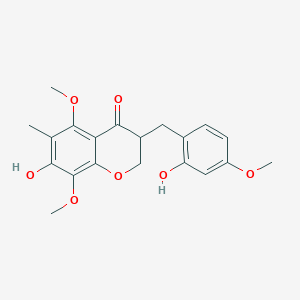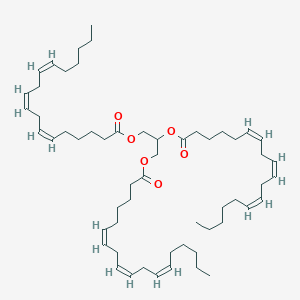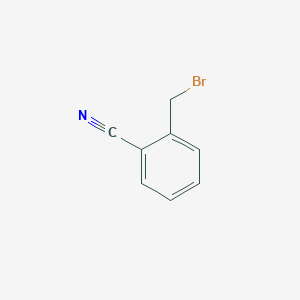
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" is a compound synthesized from 2-methylpyridineN-oxide using a highly selective chlorinating reagent. The compound's structure is confirmed by methods such as 1H NMR and IR (Xia Liang, 2007).
Synthesis Analysis
- The synthesis process involves the use of POCl3/CH2Cl2/Et3N system and yields the compound in good quality. This method is noted for its mild reaction conditions (Xia Liang, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds, like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, is determined using X-ray diffraction and other spectroscopic methods, providing insights into the bonding and arrangement of molecules (Sen Ma et al., 2018).
Chemical Reactions and Properties
- The compound is synthesized via a process that involves selective chlorination and nitration reactions. The purity and yield of these reactions are significant for the quality of the final product (Feng Xiao-liang, 2006).
Physical Properties Analysis
- Specific information on the physical properties of "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" was not directly available in the provided papers. However, related compounds exhibit characteristics like crystal formation and hydrogen bonding, which can be inferred for the subject compound (J. Hanuza et al., 1997).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are influenced by the synthesis process and molecular structure. The use of different reagents and conditions can alter these properties significantly (Xia Liang, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis Improvements and Derivative Formation
CCDMP has been the focus of studies aimed at improving synthesis methods and generating valuable derivatives. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, closely related to CCDMP, was improved using a POCl3/CH2Cl2/Et3N system, showcasing a highly selective chlorinating reagent method that yields good product under mild conditions (Xia Liang, 2007). This advancement in synthetic chemistry underscores the potential for efficient production of CCDMP and its analogs, which are crucial for further chemical transformations.
Applications in Organic Synthesis
CCDMP serves as a key intermediate in the synthesis of complex organic molecules. Research has demonstrated its utility in the formation of methylsulphinyl derivatives, as outlined in a study where 2-(chloromethyl)-pyridine derivatives were treated to afford methylsulphinyl derivatives through interaction with specific reagents (Sen Ma et al., 2018). These derivatives are of interest for further chemical applications, including the development of pharmaceuticals and agrochemicals.
Catalysis and Polymerization
Further, CCDMP-related compounds have been explored for their roles in catalysis and polymerization processes. For example, derivatives of CCDMP have been utilized in palladium-catalyzed reactions, showcasing the compound's potential in facilitating complex chemical transformations crucial for material science and pharmaceutical synthesis (Kamlesh Kumar & J. Darkwa, 2015).
Environmental and Green Chemistry
In the realm of environmental and green chemistry, studies have focused on the synthesis of CCDMP and its derivatives through routes that minimize waste and improve sustainability. An example is the modified synthesis of a CCDMP derivative utilized in the treatment of gastroesophageal reflux disease (GERD), highlighting improvements in green metrics such as atom economy and reduced waste production (Rohidas Gilbile et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets involved in these biological processes.
Biochemical Pathways
Similar compounds have been shown to interfere with various cellular processes, including cell division and protein synthesis . Therefore, it’s possible that this compound may also affect these or related pathways.
Result of Action
Based on the activities of similar compounds, it may exert antimicrobial and anticancer effects
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWBDZQCQHMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452102 |
Source


|
| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | |
CAS RN |
142885-96-9 |
Source


|
| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)

